molecular formula C7H13NO B13586527 2-Isocyanato-3-methylpentane

2-Isocyanato-3-methylpentane

Cat. No.: B13586527
M. Wt: 127.18 g/mol
InChI Key: DGCUXHYASUCMCG-UHFFFAOYSA-N
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Description

2-Isocyanato-3-methylpentane is an organic compound with the molecular formula C7H13NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a branched alkane structure. This compound is part of the isocyanate family, which is widely used in the production of polyurethanes and other polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isocyanato-3-methylpentane can be synthesized through several methods. One common approach involves the reaction of an amine with phosgene (COCl2), which produces the isocyanate group. The general reaction is as follows: [ \text{RNH}_2 + \text{COCl}_2 \rightarrow \text{RNCO} + 2 \text{HCl} ] This reaction proceeds via the formation of a carbamoyl chloride intermediate .

Industrial Production Methods: Industrial production of isocyanates, including this compound, typically involves the phosgene process. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the use of carbamate intermediates, which decompose thermally to form isocyanates .

Chemical Reactions Analysis

Types of Reactions: 2-Isocyanato-3-methylpentane undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form an amine and carbon dioxide. [ \text{RNCO} + \text{H}_2\text{O} \rightarrow \text{RNH}_2 + \text{CO}_2 ]

    Reaction with Alcohols: Forms urethanes. [ \text{ROH} + \text{RNCO} \rightarrow \text{ROC(O)N(H)R} ]

    Reaction with Amines: Forms ureas. [ \text{RNH}_2 + \text{RNCO} \rightarrow \text{RNHCONHR} ]

Common Reagents and Conditions:

    Water: For hydrolysis reactions.

    Alcohols: For urethane formation.

    Amines: For urea formation.

Major Products:

Scientific Research Applications

2-Isocyanato-3-methylpentane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.

    Biology: Utilized in the modification of biomolecules through carbamylation reactions.

    Medicine: Investigated for its potential in drug delivery systems and as a reagent in the synthesis of pharmaceuticals.

    Industry: Employed in the production of coatings, adhesives, and foams

Mechanism of Action

The mechanism of action of 2-isocyanato-3-methylpentane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles such as water, alcohols, and amines. This reactivity is exploited in various applications, including the formation of polyurethanes and the modification of biomolecules .

Comparison with Similar Compounds

  • Hexamethylene diisocyanate (HDI)
  • Isophorone diisocyanate (IPDI)
  • Methylenediphenyl diisocyanate (MDI)
  • Toluene diisocyanate (TDI)

Comparison: 2-Isocyanato-3-methylpentane is unique due to its branched structure, which can influence its reactivity and physical properties. Compared to linear isocyanates like HDI, the branched structure may result in different polymerization behaviors and mechanical properties of the resulting polymers .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-isocyanato-3-methylpentane

InChI

InChI=1S/C7H13NO/c1-4-6(2)7(3)8-5-9/h6-7H,4H2,1-3H3

InChI Key

DGCUXHYASUCMCG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)N=C=O

Origin of Product

United States

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